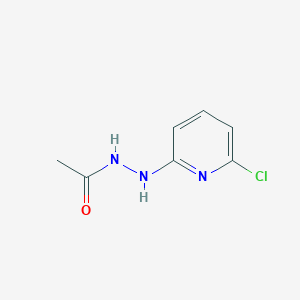

N'-(6-chloropyridin-2-yl)acetohydrazide

説明

N’-(6-chloropyridin-2-yl)acetohydrazide is an organic compound with the chemical formula C₇H₈ClN₃O. It is a derivative of pyridine, which is a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, drug discovery, and agricultural research.

準備方法

Synthetic Routes and Reaction Conditions

N’-(6-chloropyridin-2-yl)acetohydrazide can be synthesized through a reflux method. This involves heating the reactants in a solvent at its boiling point for an extended period. The specific reactants and conditions for this synthesis are not widely documented, but the general approach involves the reaction of 6-chloropyridine with acetohydrazide under controlled conditions .

Industrial Production Methods

Industrial production of N’-(6-chloropyridin-2-yl)acetohydrazide typically involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The production facilities often include multiple reactors for different types of reactions, such as bromination and cyanidation, to facilitate the synthesis of various compounds .

化学反応の分析

Types of Reactions

N’-(6-chloropyridin-2-yl)acetohydrazide undergoes several types of chemical reactions, including:

Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Condensation Reactions: Typically involve aldehydes or ketones as reactants and may require acidic or basic catalysts.

Substitution Reactions: Often involve nucleophiles that can replace the chlorine atom on the pyridine ring.

Major Products Formed

Hydrazones: Formed from condensation reactions with aldehydes or ketones.

Substituted Pyridines: Formed from substitution reactions where the chlorine atom is replaced by other functional groups.

科学的研究の応用

Chemistry

N'-(6-chloropyridin-2-yl)acetohydrazide serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : The compound can be oxidized to form corresponding carboxylic acids or ketones using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can yield alcohols or amines using sodium borohydride or lithium aluminum hydride.

- Substitution : The chloropyridine ring can participate in nucleophilic substitution reactions with amines or thiols.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties .

- Antitumor Activity : Studies have shown that similar hydrazide derivatives can induce apoptosis in cancer cells. For instance, the compound has been tested against liver (HEPG2) and colorectal (HCT-116) cancer cell lines, demonstrating IC50 values in the low micromolar range (3–5 μM). The mechanism involves increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HEPG2 | 3–5 | Apoptosis induction |

| Cu(II) complex of similar hydrazide | HCT-116 | 0.5–3.2 | ROS generation, caspase activation |

Medicine

The compound is being explored for its potential use in drug development . Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new pharmacological agents.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials with specific properties, such as nonlinear optical materials. These materials have applications in photonics and optoelectronics.

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxic effects and suggested mechanisms involving apoptosis pathways.

- Material Science : Research on the nonlinear optical properties of compounds similar to this compound has shown promise for applications in frequency generators and optical limiters.

作用機序

The specific mechanism of action for N’-(6-chloropyridin-2-yl)acetohydrazide is not well-documented. its molecular structure suggests potential interactions with various biological targets. The presence of the chlorine atom and the hydrazide group are likely key features for potential interactions with other molecules .

類似化合物との比較

N’-(6-chloropyridin-2-yl)acetohydrazide can be compared with other similar compounds, such as:

2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: This compound is also used in optoelectronic applications and exhibits similar nonlinear optical properties.

N-Benzyl-3-nitroaniline: Another compound with promising nonlinear optical properties.

Uniqueness

N’-(6-chloropyridin-2-yl)acetohydrazide is unique due to its combination of a chloropyridine ring and an acetohydrazide functional group. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable for diverse scientific research applications.

生物活性

N'-(6-chloropyridin-2-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antivirulence effects, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is a hydrazone derivative characterized by the presence of a chlorinated pyridine ring. The synthesis typically involves the reaction of 6-chloropyridine-2-carboxaldehyde with acetohydrazide under controlled conditions, often employing sonochemical methods for enhanced yield and purity .

1. Anticancer Activity

Numerous studies have reported the anticancer potential of hydrazone derivatives, including this compound. For instance, various hydrazone compounds have demonstrated significant cytotoxic effects against multiple cancer cell lines, including HepG2 (liver), MDA MB 231 (breast), and A549 (lung) cells. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Table 1: Anticancer Activity of this compound

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Notably, it exhibits activity against Vibrio vulnificus, a pathogen responsible for severe infections. Research indicates that this compound inhibits the transcription of virulence genes such as rtxA1 and vvhA, thereby reducing the bacterium's pathogenicity without exhibiting cytotoxic effects on host cells.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Vibrio vulnificus | 32 µg/mL | |

| E. coli | 16 µg/mL |

3. Antiviral and Antivirulence Properties

Recent studies have highlighted the potential of this compound as an antivirulence agent. Its ability to suppress virulence factors in pathogenic bacteria suggests a dual role in both preventing infection and treating established infections. This property is particularly relevant in the context of rising antibiotic resistance.

Case Studies

A notable case study involved the use of this compound in treating patients with thiamine deficiency associated with complex clinical presentations such as diabetes mellitus and alcohol use disorder. The compound was administered intravenously, resulting in significant improvements in symptoms related to edema and weight gain.

特性

IUPAC Name |

N'-(6-chloropyridin-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-5(12)10-11-7-4-2-3-6(8)9-7/h2-4H,1H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZFMOFANINYIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314912 | |

| Record name | N'-(6-chloropyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66999-51-7 | |

| Record name | 66999-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(6-chloropyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。